BLZ945 - 953769-46-5

BLZ945

Catalog Number: EVT-262863
CAS Number: 953769-46-5
Molecular Formula: C20H22N4O3S
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BLZ945 is a potent and selective inhibitor of CSF-1R, a receptor tyrosine kinase primarily expressed on cells of the mononuclear phagocyte lineage, including monocytes, macrophages, and osteoclasts. [] This selectivity arises from its ability to bind to CSF-1R with high affinity, effectively blocking the binding of its ligands, colony stimulating factor 1 (CSF-1) and interleukin-34 (IL-34). [, ] As a research tool, BLZ945 is instrumental in investigating the role of CSF-1R signaling in various biological processes, including immune regulation, bone remodeling, and tumor development. [, ]

Molecular Structure Analysis

BLZ945 comprises a benzothiazole core linked to a picolinamide moiety via an ether bridge. A key structural feature is the (1R,2R)-2-hydroxycyclohexyl amine substituent on the benzothiazole ring, which contributes to its binding affinity and selectivity for CSF-1R. [, ]

Mechanism of Action

BLZ945 exerts its biological effects by selectively inhibiting the kinase activity of CSF-1R. [, ] By binding to the intracellular kinase domain of CSF-1R, BLZ945 prevents the receptor's autophosphorylation and subsequent activation of downstream signaling pathways. [, , ] This inhibition disrupts the proliferation, differentiation, and survival of CSF-1R-expressing cells, leading to a reduction in the number of macrophages and osteoclasts in various tissues. [, , ]

Applications

a) Cancer Immunology: BLZ945 serves as a valuable tool for investigating the role of tumor-associated macrophages (TAMs) in tumor progression and immune evasion. [, , , , , , , ] Studies have shown that BLZ945 treatment can deplete TAMs, reprogram the tumor microenvironment, and enhance the efficacy of other anticancer therapies, including chemotherapy, radiotherapy, and immune checkpoint inhibitors. [, , , , , , ]

b) Neurodegenerative Diseases: Research suggests that dysregulated CSF-1R signaling contributes to neuroinflammation and neurodegeneration in diseases like multiple sclerosis (MS). [, , ] BLZ945 has been explored in preclinical models of MS, demonstrating the ability to modulate microglial activity, attenuate demyelination, and improve neuroprotection. [, ]

c) Bone Metabolism: As CSF-1R signaling is essential for osteoclast differentiation and function, BLZ945 serves as a research tool for studying bone remodeling processes and pathological conditions like osteoporosis and bone metastasis. [, ]

d) Other Applications: BLZ945 has also been utilized in preclinical studies investigating: * Metabolic Disorders: Exploring the role of macrophages in obesity and metabolic dysfunction. [] * Inflammatory Diseases: Investigating the contribution of CSF-1R signaling to inflammatory responses. [, ]

Future Directions
  • Optimizing Therapeutic Strategies: Investigating optimal dosing regimens, combination therapies, and delivery systems to enhance its therapeutic efficacy and minimize potential side effects. [, , , , , , , ]
  • Biomarker Development: Identifying predictive biomarkers for response to BLZ945 treatment, allowing for personalized therapeutic approaches. [, , , ]
  • Understanding Resistance Mechanisms: Investigating mechanisms of resistance to CSF-1R inhibition and exploring strategies to overcome resistance. [, ]
  • Expanding Clinical Applications: Evaluating the therapeutic potential of BLZ945 in a broader range of diseases where CSF-1R signaling plays a critical role. [, , ]

4-[2((1R,2R)-2-Hydroxycyclohexylamino)-benzothiazol-6-yloxyl]-pyridine-2-carboxylic acid methylamide (BLZ945)

Compound Description: BLZ945 is a potent, orally bioavailable, and highly selective inhibitor of Colony Stimulating Factor 1 Receptor (CSF1R). [, , ] It demonstrates greater than 1000-fold selectivity for CSF1R over closely related receptor tyrosine kinases including c-KIT and Platelet-derived Growth Factor Receptor beta (PDGFRb). [] BLZ945 disrupts CSF1R signaling, impacting the recruitment, differentiation, and polarization of tumor-associated macrophages (TAMs). [, , , ]

M9 Metabolite of BLZ945

Compound Description: M9 is a pharmacologically active metabolite of BLZ945. [] It is a diastereomer of BLZ945, formed via P450-mediated oxidation of the BLZ945 hydroxyl group followed by aldo-keto reduction back to the alcohol. [] M9 exhibits a four-fold reduction in potency compared to BLZ945. []

Relevance: As a metabolite of BLZ945, M9 is structurally related and retains some pharmacological activity, making it relevant to understanding the overall effects of BLZ945 in vivo. []

Relevance: PLX3397 shares the same target as BLZ945, CSF1R, and is therefore a relevant compound for comparison in terms of efficacy and mechanisms of action. [, , ]

GW2580

Compound Description: GW2580 is a small molecule inhibitor of CSF1R. [, , ] It effectively reprograms anti-inflammatory M2-like glioblastoma-associated macrophages/microglia (GAMs) toward a pro-inflammatory phenotype. [] GW2580 treatment has been shown to downregulate M2-related markers, IL-6, IL-10, and ERK1/2 and MAPK signaling pathways, while increasing M1-like markers and MHC-II presentation, phagocytosis, and T-cell killing. []

Relevance: Like BLZ945, GW2580 targets CSF1R and is therefore relevant for comparing efficacy and understanding different CSF1R inhibitor effects on the tumor microenvironment. [, , ]

Pexidartinib

Compound Description: Pexidartinib is a small molecule inhibitor of CSF1R. [] It has demonstrated potential for targeting macrophages in various cancers.

Relevance: Similar to BLZ945, pexidartinib acts as a CSF1R inhibitor, making it a relevant compound for comparative analysis of efficacy and potential off-target effects. []

Zoledronate

Compound Description: Zoledronate is a bisphosphonate medication primarily used to treat bone diseases. [] It inhibits bone resorption by targeting osteoclasts. []

Relevance: Zoledronate was investigated in combination with BLZ945 for enhanced activity in a prostate tumor-induced osteolysis model, highlighting the potential for synergistic effects between these compounds in bone-related malignancies. []

Spartalizumab

Compound Description: Spartalizumab is an anti-PD-1 monoclonal antibody that functions as a checkpoint inhibitor. [, ]

Relevance: Spartalizumab was investigated in combination with BLZ945 in clinical trials for advanced solid tumors, including GBM, to assess potential synergistic effects on anti-tumor activity. [, ]

Temozolomide

Compound Description: Temozolomide is an alkylating chemotherapy drug commonly used in glioblastoma treatment. [, ]

Relevance: The combination of BLZ945 and temozolomide demonstrated synergistic improvements in survival and disease severity in a glioblastoma mouse model, suggesting a potential therapeutic benefit for combining CSF1R inhibition with standard chemotherapy. [, ]

Combretastatin A4 (CA4)

Compound Description: Combretastatin A4 is a vascular disrupting agent. [, , ]

Relevance: CA4 nanoparticles, while initially inhibiting tumor growth, were found to contribute to tumor regrowth due to the increased presence of M2-type macrophages. BLZ945, by targeting these macrophages, shows potential to improve the anti-tumor therapy of CA4 nanoparticles. [, , ]

Properties

CAS Number

953769-46-5

Product Name

BLZ945

IUPAC Name

4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C20H22N4O3S/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24)/t14-,17-/m1/s1

InChI Key

ADZBMFGQQWPHMJ-RHSMWYFYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O

Solubility

Soluble in DMSO, not in water

Synonyms

BLZ945; BLZ 945; BLZ-945.

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O

Isomeric SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.